molecular formula C21H22ClN3O2S2 B12150918 N-(2-chloro-4,6-dimethylphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(2-chloro-4,6-dimethylphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12150918
M. Wt: 448.0 g/mol
InChI Key: RSFBQXSHUDDRBK-UHFFFAOYSA-N
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Description

This compound is a thieno[2,3-d]pyrimidinone derivative featuring a sulfanyl acetamide backbone. Its structure includes a 2-chloro-4,6-dimethylphenyl group attached via an acetamide linker to a 5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-2-yl moiety.

Properties

Molecular Formula

C21H22ClN3O2S2

Molecular Weight

448.0 g/mol

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C21H22ClN3O2S2/c1-6-7-25-20(27)17-13(4)14(5)29-19(17)24-21(25)28-10-16(26)23-18-12(3)8-11(2)9-15(18)22/h6,8-9H,1,7,10H2,2-5H3,(H,23,26)

InChI Key

RSFBQXSHUDDRBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps

    Preparation of Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable amine.

    Introduction of Chloro-Dimethylphenyl Group: The chloro-dimethylphenyl group can be introduced via a nucleophilic substitution reaction using 2-chloro-4,6-dimethylphenyl chloride.

    Formation of Sulfanylacetamide Moiety: The final step involves the formation of the sulfanylacetamide moiety through a reaction between the intermediate compound and a suitable thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial-scale production may require the development of purification methods to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4,6-dimethylphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity:

  • Anticancer Properties : Preliminary studies suggest that N-(2-chloro-4,6-dimethylphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide may act as an inhibitor of certain cancer cell lines. In vitro assays have shown potential cytotoxic effects against various cancer types.
  • Anti-inflammatory Effects : Molecular docking studies have indicated that this compound could inhibit the enzyme 5-lipoxygenase (5-LOX), which plays a role in inflammatory processes. This suggests its potential use in treating inflammatory diseases.
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against a range of pathogens. Results from these studies indicate promising activity that warrants further investigation.

Case Studies

Several case studies have documented the applications of this compound in various fields:

  • Cancer Research : In a study published in Molecules, researchers synthesized derivatives of thieno[2,3-d]pyrimidines and evaluated their anticancer activity. The results demonstrated that modifications to the structure could enhance efficacy against specific cancer cell lines .
  • Inflammation Studies : Another study focused on the anti-inflammatory potential of related compounds through molecular docking simulations. The findings suggested that structural features significantly influence binding affinity to 5-lipoxygenase .
  • Antimicrobial Testing : A comprehensive evaluation of thieno[2,3-d]pyrimidine derivatives showed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure–activity relationship was analyzed to identify key functional groups responsible for activity .

Mechanism of Action

The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can be elucidated through further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a common sulfanyl acetamide framework with several analogues, but variations in substituents significantly alter physicochemical and biological properties. Key comparisons include:

Compound Name Core Structure Substituents (R1, R2, R3) Molecular Weight Notable Features
Target Compound Thieno[2,3-d]pyrimidinone R1: Cl, 4,6-(CH3)2; R2: CH3; R3: Allyl ~471.9* Allyl group enhances reactivity; chloro and methyl groups improve lipophilicity.
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Diaminopyrimidine R1: Cl; R2: NH2 309.78 Intramolecular N–H⋯N hydrogen bonds stabilize conformation.
2-[(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide Thieno[2,3-d]pyrimidinone R1: C2H5; R2: CH3; R3: C2H5 ~429.5* Ethyl groups increase steric bulk, potentially reducing solubility.
N-(2,3-Dichlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide Pyrimidinone R1: 2,3-Cl2; R2: CH3 344.21 Dichlorophenyl group enhances electron-withdrawing effects.
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine R1: 4-CH3 (pyridinyl); R2: CH3 ~290.3* Pyridinyl group introduces basicity, altering pharmacokinetics.

Key Observations :

  • Core Structure: The thieno[2,3-d]pyrimidinone core in the target compound and may confer greater rigidity and π-stacking capability compared to diaminopyrimidine or pyrimidinone cores.
  • Substituent Effects: The allyl group (prop-2-en-1-yl) in the target compound could enable covalent interactions with biological targets, a feature absent in ethyl- or methyl-substituted analogues . Methyl groups (common in all compounds) increase lipophilicity, aiding membrane permeability but possibly reducing aqueous solubility .
Crystallographic and Conformational Comparisons
  • Intramolecular Interactions : Compounds like and exhibit intramolecular N–H⋯N hydrogen bonds, stabilizing folded conformations. The target compound’s allyl group may disrupt such interactions, leading to distinct conformational dynamics .
  • Dihedral Angles: In N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide , the pyrimidine and benzene rings are inclined at 67.84°, whereas dichlorophenyl analogues show angles near 42°–62°. The target’s thienopyrimidinone core may impose unique torsional constraints, affecting molecular packing and crystal lattice stability.
Bioactivity Considerations
  • Thienopyrimidinone derivatives are explored for kinase inhibition due to their ATP-mimetic core.
  • Chlorophenyl acetamides exhibit antimicrobial and anticancer properties, likely due to halogen-bonding interactions.
  • The allyl group in the target compound may confer unique reactivity, such as Michael acceptor activity, enabling irreversible enzyme inhibition.

Biological Activity

N-(2-chloro-4,6-dimethylphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

C20H22ClN3O2SC_{20}H_{22}ClN_3O_2S

It features a chloro-substituted phenyl ring and a thieno[2,3-d]pyrimidine moiety, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, modifications in the phenyl ring can enhance the activity against resistant strains of bacteria. A study highlighted that compounds with dichloro substitutions demonstrated increased potency against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)Activity
3hS. aureus1Excellent
3jE. faecium2Strong
7C. auris<1Superior

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines, including colorectal (Caco-2) and lung (A549) cancer cells. The presence of specific substituents on the thieno[2,3-d]pyrimidine structure significantly influences its cytotoxic effects .

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineViability (%)IC50 (µM)
12fCaco-235.015
14fA54955.420
17cCaco-227.210

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Cell Wall Synthesis : The compound may interfere with bacterial cell wall synthesis by targeting key enzymes involved in peptidoglycan formation.
  • Disruption of Membrane Integrity : It can disrupt bacterial membranes leading to increased permeability and eventual cell lysis.
  • Induction of Apoptosis in Cancer Cells : The compound appears to activate apoptotic pathways in cancer cells, leading to reduced cell viability.

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various derivatives of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited MIC values comparable to standard antibiotics like vancomycin .

Evaluation of Anticancer Properties

In another study focusing on anticancer properties, this compound was tested on multicellular spheroids to mimic tumor environments. The findings revealed that the compound effectively reduced spheroid growth by inducing apoptosis .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing the compound and characterizing its purity?

  • Synthesis : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thioacetamide derivatives are often prepared by reacting thiol-containing intermediates (e.g., thienopyrimidinone derivatives) with chloroacetamide precursors under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purity Characterization :

  • 1H NMR : Analyze proton environments (e.g., δ 12.50 ppm for NH groups, δ 4.12 ppm for SCH₂) .
  • Elemental Analysis : Confirm C, H, N, and S content (e.g., C: 45.29%, N: 12.23%, S: 9.30%) .
  • Melting Point : Determine purity via sharp melting range (e.g., 230–232°C) .

Q. How can the crystal structure of the compound be determined using X-ray diffraction?

  • Data Collection : Use a Bruker SMART APEXII diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and ω/φ scans .
  • Refinement : Employ SHELXL2016 for structural refinement, with hydrogen bonding parameters (e.g., N–H⋯N interactions stabilizing folded conformations) .
  • Symmetry Analysis : Monoclinic systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 18.220 Å, β = 108.76°) .

Advanced Research Questions

Q. What computational strategies can optimize the synthetic yield of the compound?

  • Bayesian Optimization : Use iterative algorithms to prioritize reaction conditions (e.g., solvent polarity, temperature) based on yield predictions .
  • Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., catalyst loading, reaction time) .

Q. How can molecular docking studies predict the compound’s interactions with biological targets?

  • Target Preparation : Retrieve protein structures (e.g., kinases) from the PDB database and prepare for docking using tools like AutoDock Vina.
  • Ligand Parameterization : Generate 3D conformers of the compound using its InChI key (e.g., OXKUJGWQJXBBAA-UHFFFAOYSA-N) and assign partial charges .
  • Validation : Compare docking scores (e.g., binding affinity in kcal/mol) with known inhibitors to assess potential activity.

Q. What challenges arise in establishing structure-activity relationships (SAR) for derivatives of this compound?

  • Functional Group Modifications : Introduce substituents (e.g., replacing the prop-2-en-1-yl group with halogens) and assess activity changes via in vitro assays .
  • Data Contradictions : Address discrepancies in activity trends by analyzing steric/electronic effects using density functional theory (DFT) calculations.

Q. How can AI-driven platforms enhance the design of experiments for novel derivatives?

  • Smart Laboratories : Integrate AI with robotic systems to automate reaction setup and real-time adjustments (e.g., flow chemistry for continuous synthesis) .
  • Predictive Modeling : Train machine learning models on existing SAR data to prioritize derivatives with predicted high activity or solubility .

Notes

  • Methodological Focus : Answers emphasize experimental design, data analysis, and computational tools.
  • Citation Style : References are numbered per evidence list (e.g., refers to ).

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